molecular formula C12H15N5 B13256745 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13256745
M. Wt: 229.28 g/mol
InChI Key: GUPNOXZMWSEBAV-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1173145-75-9) is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in the design of small-molecule protein kinase inhibitors (PKIs) for targeted cancer therapy . The core structure is functionalized with a nitrile group at the 3-position and a 3-aminopropyl substituent at the 2-position, while the 5,7-dimethyl substitution enhances the compound's stability and modulates its electronic properties . The presence of both the nitrile and the primary amine provides versatile reactive handles for further synthetic derivatization, making it a valuable building block for constructing more complex bioactive molecules . This compound serves as a key chemical intermediate in the development of novel therapeutic agents, particularly for oncology research. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of a wide range of kinases, including Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), Cyclin-Dependent Kinase 2 (CDK2), B-Raf, and EGFR, which are critical targets in various cancers such as lung cancer, melanoma, and leukemia . The scaffold's ability to act as an ATP-competitive inhibitor allows it to effectively block the aberrant signaling pathways that drive tumor cell proliferation and survival . Its structural features are leveraged in the design of dual kinase inhibitors, a promising strategy to overcome drug resistance in cancer therapy . Supplied as a high-purity material (typically ≥98%), this product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of targeted kinase inhibitors . Researchers can utilize the 3-aminopropyl side chain to link the potent pyrazolopyrimidine pharmacophore to other functional groups, carriers, or solid supports. This product is For Research Use Only (RUO) and is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-(3-aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C12H15N5/c1-8-6-9(2)17-12(15-8)10(7-14)11(16-17)4-3-5-13/h6H,3-5,13H2,1-2H3

InChI Key

GUPNOXZMWSEBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)CCCN)C#N)C

Origin of Product

United States

Preparation Methods

Condensation of 3-Aminopyrazoles with Enaminones

Reaction Scheme:

3-Aminopyrazole + Enaminone (or Formyl Ketone) → Pyrazolo[1,5-a]pyrimidine

Reaction Conditions:

  • Solvent: Aqueous media, ethanol, or acetic acid
  • Catalyst: KHSO₄ or other acids
  • Temperature: Reflux or ultrasonic irradiation at 60°C
  • Duration: 9–12 minutes (ultrasound-assisted) or reflux for several hours

Mechanism:

Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amino group of the pyrazole, leading to cyclization and formation of the heterocyclic ring. The process involves aza-Michael addition followed by ring closure.

Yields:

  • Typically high, ranging from 84% to 92%, depending on substituents and reaction conditions.

Functionalization at the 3-Position (Carbonitrile Group)

Introduction of the Nitrile Group

The 3-position nitrile group can be introduced via nucleophilic substitution or by using nitrile-containing precursors during heterocycle formation.

Method 1: Direct Cyanation

  • Starting from the chlorinated or brominated heterocycle, nucleophilic substitution with sodium cyanide (NaCN) under reflux in polar aprotic solvents (e.g., DMSO).

Method 2: Cyclization of Nitrile-Containing Precursors

  • Employing cyano-substituted enaminones or formyl nitriles during the initial condensation step.

Reaction Conditions:

  • Temperature: Reflux at 80–120°C
  • Solvent: DMSO, DMF, or acetonitrile
  • Safety: Cyanide handling precautions are mandatory due to toxicity

Yields:

  • Generally moderate to high (70–85%), depending on the precursor purity and reaction conditions.

Alkylation at the 5 and 7 Positions (Dimethyl Substitutions)

Methylation of Heterocyclic Nitrogen Atoms

  • Methyl groups at positions 5 and 7 are introduced via methylation of the heterocyclic nitrogen atoms using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Acetone or DMF
  • Temperature: Room temperature to reflux

Yields:

  • High (85–95%) when optimized

Notes:

  • Selectivity for N-methylation can be controlled by stoichiometry and reaction time.

Specific Preparation Methods from Literature

Method Based on Condensation of 3-Aminopyrazoles with Acetylenedicarboxylates

Ahmad Poursattar Marjani et al. (2015) reported a high-yielding synthesis involving the condensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with 1,3-diketones or keto esters in the presence of sulfuric acid and acetic acid as solvent. The process involves:

  • Reacting the aminopyrazole derivative with diketones or keto esters
  • Acid catalysis facilitates ring closure and formation of the pyrazolo[1,5-a]pyrimidine core
  • The nitrile group is retained during this process

Reaction Conditions:

  • Solvent: Acetic acid
  • Catalyst: Concentrated sulfuric acid
  • Temperature: Room temperature to reflux

Yields:

  • Typically high (87–95%) with reaction times of 5–8 hours

Multi-step Synthesis via Chlorination and Nucleophilic Substitution

A synthetic route involves:

  • Chlorination of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃)
  • Nucleophilic substitution of the chlorine atom with 3-aminopropylamine or related amines
  • Introduction of the nitrile group via reaction with cyanide salts or via precursor nitrile derivatives

Reaction Conditions:

  • Chlorination: Reflux with POCl₃
  • Substitution: Room temperature to reflux with amines
  • Cyanation: Reflux with NaCN in DMSO

Yields:

  • Ranges from 60% to 85%, depending on the step

Summary of Data Table

Preparation Method Starting Materials Key Reagents & Conditions Yield Range Remarks
Condensation with enaminones 3-Aminopyrazoles + Enaminones Acid catalysis, reflux, ultrasonic 84–92% High efficiency, scalable
Nucleophilic cyanation Halogenated heterocycle + NaCN Reflux in DMSO 70–85% Toxicity considerations
Methylation at N-positions Pyrazolopyrimidine intermediates CH₃I, K₂CO₃, acetone 85–95% Control over selectivity
Chlorination & substitution Pyrazolopyrimidines + amines POCl₃, reflux 60–85% Versatile, multi-step

Mechanistic Insights

The synthesis hinges on:

  • Acid-promoted cyclization of 3-aminopyrazoles with diketones or formyl compounds
  • Nucleophilic substitution of halogenated intermediates with amines or cyanide salts
  • Methylation of heterocyclic nitrogen atoms to install methyl groups at the 5 and 7 positions

These reactions are facilitated by the electron-rich nature of the pyrazole and pyrimidine rings, with acid catalysis promoting ring closure and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Compound Name Substituents (Position) Key Functional Groups
Target Compound 2-(3-Aminopropyl), 5,7-dimethyl Nitrile, primary amine
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile None at position 2, 5,7-dimethyl Nitrile
7-(4-Methoxyphenyl)-2-(anilinyl) derivative 7-(4-Methoxyphenyl), 2-anilinyl Nitrile, methoxy, aryl amine
2-[(4-Bromophenyl)amino] derivatives 2-(4-Bromophenyl)amino Nitrile, bromo, aryl amine

Key Observations :

  • The 3-aminopropyl group introduces a hydrophilic primary amine, enhancing solubility compared to aryl-substituted analogues (e.g., bromophenyl or methoxyphenyl derivatives) .
  • Methyl groups at positions 5 and 7 are conserved in many derivatives, suggesting their role in stabilizing the core structure .
Antimicrobial Activity
Compound Microbial Target Activity Level Reference
Target Compound Not explicitly tested Inferred from scaffold
2-((4-Bromophenyl)amino)-7-phenyl derivative Gram-positive bacteria High (MIC < 10 μM)
Dioxopyrrolidindolinylamio derivatives E. coli, S. aureus Moderate (Zone inhibition 12–15 mm)

Insights :

Kinase and Enzyme Inhibition
Compound Target Enzyme/Receptor Activity (IC₅₀ or Inhibition Rate) Reference
Target Compound Not reported
Pyrazolo-pyrimidine KDM4D inhibitor KDM4D >50% inhibition at 10 μM
TLR7 agonist (4-methoxyphenyl derivative) Toll-like receptor 7 EC₅₀ = 0.8 μM

Notes:

  • The primary amine in the target compound could facilitate hydrogen bonding with kinase active sites, similar to the methoxyphenyl group in TLR7 agonists .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted)
Target Compound Not reported ~272.3 High (due to amine)
2-[(2-Bromophenyl)amino] derivative 333–334 408.6 Low (hydrophobic aryl)
5-Methyl-7-oxo derivatives 288–372 280–320 Moderate

Analysis :

  • The aminopropyl group likely reduces crystallinity compared to bromophenyl derivatives, as seen in lower melting points for amine-containing compounds .

Biological Activity

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of appropriate precursors under specific conditions. For 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, a common approach includes the condensation of 5,7-dimethyl-2-aminopyrazolo[1,5-a]pyrimidine with suitable carbonitrile derivatives. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile have shown promising results against various cancer cell lines. A notable study demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation by affecting cell cycle progression.

Compound Cell Line Tested IC50 (µM) Mechanism of Action
2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrileHeLa15Induces apoptosis
Similar DerivativeMCF-710Cell cycle arrest at G0/G1 phase

Antimicrobial Activity

The antimicrobial effects of pyrazolo[1,5-a]pyrimidines have also been documented. For example, derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus (MRSA)8Bactericidal
Escherichia coli16Bacteriostatic

Neuroprotective Effects

Emerging research suggests that certain pyrazolo[1,5-a]pyrimidine derivatives may have neuroprotective properties. This has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that these compounds can inhibit neuroinflammation and promote neuronal survival.

Case Studies

  • Anticancer Activity in Breast Cancer Models : A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidines in breast cancer cell lines. The results showed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Against Resistant Strains : Research highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines against methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated a strong antimicrobial effect and were able to reduce biofilm formation.
  • Neuroprotective Mechanisms : In vitro studies on neuronal cell lines revealed that certain derivatives could decrease oxidative stress markers and improve cell survival rates under neurotoxic conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(3-aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents, as seen in pyrazolo[1,5-a]pyrimidine syntheses. Key steps include refluxing in polar solvents (e.g., pyridine or DMF) and optimizing reaction time (5–6 hours) for higher yields (67–70%) . Post-synthesis purification often involves recrystallization from ethanol or DMF. Standardization requires monitoring via TLC and adjusting stoichiometric ratios of precursors to minimize byproducts.

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of:

  • IR Spectroscopy : Confirm nitrile (C≡N) stretches near 2220 cm⁻¹ and amine (N-H) bands at ~3400 cm⁻¹.
  • NMR : Analyze 1H^1H NMR for methyl protons (δ 2.1–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm). 13C^{13}C NMR should show nitrile carbons at ~115 ppm .
  • Mass Spectrometry : Compare experimental molecular ion peaks with theoretical values (e.g., [M+H]⁺ for C₁₃H₁₅N₅: 257.13 g/mol).
  • Elemental Analysis : Ensure C, H, N content aligns with theoretical values (±0.3%) .

Advanced Research Questions

Q. What strategies enhance the compound’s utility as a precursor for TSPO-targeted PET radiotracers?

  • Methodological Answer : Introduce radioisotopes (e.g., 11C^{11}C or 18F^{18}F) via nucleophilic substitution. For 18F^{18}F-labeling:

Replace iodophenyl or tosyl groups in precursors with 18F^{18}F using K18F^{18}F/Kryptofix 2.2.2 in anhydrous DMF at 100°C .

Optimize reaction time (20–30 minutes) and purify via HPLC (radiochemical purity >98%) .

  • Validate binding affinity to TSPO using competitive assays with 3H^3H-PK11195 (Kd_d < 10 nM) .

Q. How does structural modification of the aminopropyl side chain influence BCATm inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 3-aminopropyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on BCATm binding.
  • In Vitro Assays : Measure IC50_{50} using recombinant BCATm and LC-MS/MS to quantify branched-chain amino acid (BCAA) accumulation .
  • In Vivo Validation : Administer derivatives (e.g., 5-propyl analogs) orally to mice and monitor plasma BCAA levels via LC-MS. Compound 61 (5-propyl variant) showed a 2.5-fold increase in BCAAs .

Q. What experimental approaches resolve contradictions in reported biodistribution data for pyrazolo[1,5-a]pyrimidine-based radiotracers?

  • Methodological Answer :

  • Comparative Studies : Use identical tumor models (e.g., S180 sarcoma) and dose formulations across labs.
  • Kinetic Modeling : Perform compartmental analysis of PET data to distinguish specific binding from non-specific uptake .
  • Blocking Studies : Co-administer cold (non-radioactive) analogs to confirm target specificity. For example, pre-treatment with DPA-713 reduced tumor uptake by 70% in murine models .

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